

# early animal studies bromadol potency evaluation

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**Compound Focus:** 4-(4-Bromophenyl)-4-(dimethylamino)-1-phenethylcyclohexanol

CAS No.: 77239-98-6

Cat. No.: S1494157

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## Bromadol (BDPC) Profile

The table below summarizes the core identity and early data for bromadol.

Attribute	Description
Systematic Name	4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexanol [1]
Common Name	Bromadol [1]
Developer	The Upjohn Company (1970s) [2] [1]
Initial Reported Potency	~10,000x morphine (1979 animal study) [1]
Revised Potency (Active Isomer)	504x morphine (later study with modern techniques) [1]
Chemical Class	Arylcyclohexylamine; fully synthetic opioid [1]

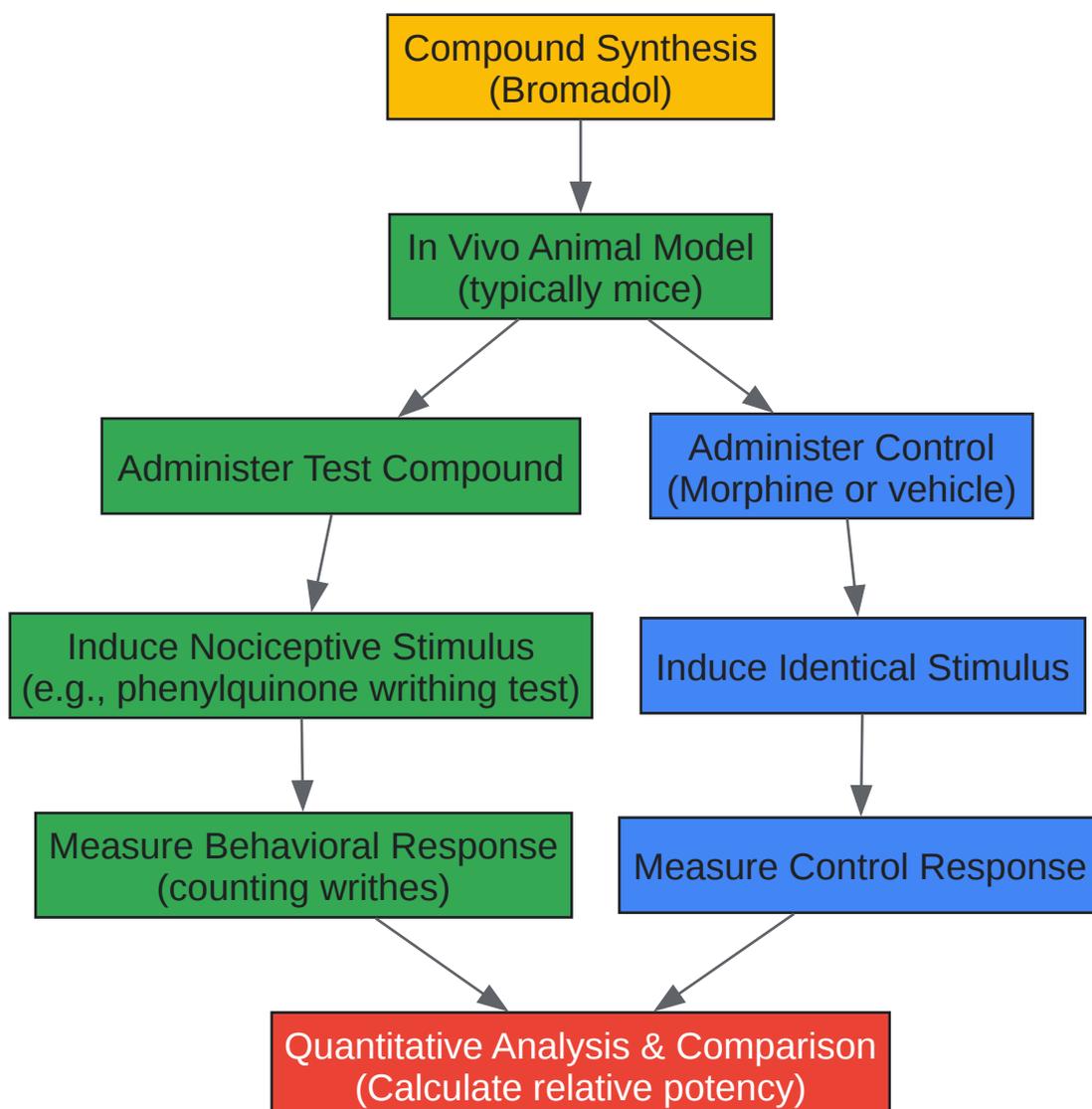
## Early Animal Studies & Potency Evaluation

The primary source for initial animal data is a 1979 study by Lednicer and VonVoigtlander. Key methodological details and findings are summarized below.

Study Aspect	Reported Methodology & Findings
<b>Key Study</b>	Lednicer D, VonVoigtlander PF. "4-(p-Bromophenyl)-4-(dimethylamino)-1-phenethylcyclohexanol, an extremely potent representative of a new analgesic series." <i>Journal of Medicinal Chemistry</i> , 1979 [1].
<b>Experimental Models</b>	Animal models (in vivo) [1].
<b>Analgesic Assay</b>	The <b>phenylquinone-induced writhing test</b> in mice was a standard assay for screening analgesic activity during that period [2].
<b>Initial Potency Estimate</b>	Approximately <b>10,000 times the potency of morphine</b> [1].
<b>Critical Methodological Note</b>	Early screening techniques estimated potency based on <b>racemic mixtures</b> (a 50/50 mix of both stereoisomers) [1].
<b>Revised Potency</b>	Later studies using more modern and selective techniques assigned a potency of <b>504 times that of morphine</b> to the more active <b>trans-isomer</b> [1].

## Experimental Protocol Context

While the exact procedural details of the 1979 study are not fully detailed in the searched sources, the general workflow for such early-stage analgesic screening can be summarized. The diagram below outlines this typical process.



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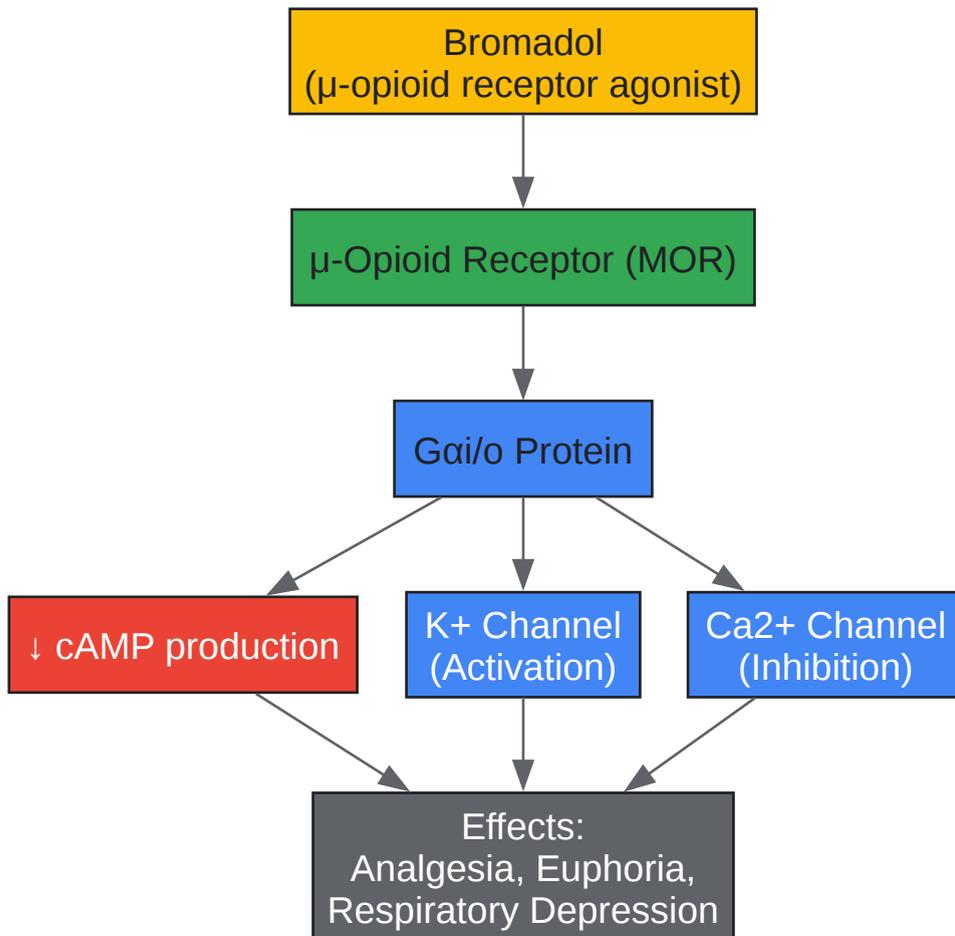
*Typical workflow for early-stage analgesic compound screening*

Key methodological considerations for these early studies include:

- **Analgesic Screening:** The **phenylquinone-induced writhing test** was a common chemical assay where a noxious agent is injected intraperitoneally in mice, causing a characteristic stretching/writhing response. A reduction in writhes after compound administration indicates analgesic potency [2].
- **Stereochemistry:** The large difference between initial and revised potency estimates highlights the critical importance of **stereochemistry** [2]. Many compounds are chiral, existing as non-superimposable mirror images (enantiomers) that can have vastly different pharmacological activities. Early potency estimates for bromadol were based on the **racemic mixture**, while the later, more refined value reflects the activity of the purified, more active **trans-isomer** [1].

## Mechanisms of Action & Toxicity

Bromadol is a potent synthetic agonist of the  **$\mu$ -opioid receptor (MOR)** [3]. Activation of MOR initiates a complex intracellular signaling cascade, illustrated below.



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### *Simplified $\mu$ -opioid receptor signaling pathway*

Beyond the primary mechanism, synthetic opioids like bromadol may also interact with other neurotransmitter systems, which could contribute to their toxicity profile or explain why reversal with naloxone is sometimes less effective than expected [3].

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## References

1. BDPC - Wikipedia [en.wikipedia.org]
2. The search for the “next” euphoric non-fentanil novel ... [springermedizin.de]
3. Molecular Mechanisms of Action of Novel Psychoactive ... [mdpi.com]

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